molecular formula C4H7BrO2 B104356 2-Bromobutyric acid CAS No. 80-58-0

2-Bromobutyric acid

Cat. No.: B104356
CAS No.: 80-58-0
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-UHFFFAOYSA-N
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Description

2-Bromobutyric acid is an organic compound with the molecular formula CH₃CH₂CH(Br)CO₂H. It is a colorless liquid and is known for its chiral nature due to the presence of a stereogenic center at the 2-position. This compound is used as a building block in various chemical syntheses, including the preparation of pharmaceuticals like Levetiracetam .

Mechanism of Action

Target of Action

2-Bromobutyric acid is an organic compound with the molecular formula CH3CH2CH(Br)CO2H . It is a colorless liquid and the 2-position is stereogenic, making the compound chiral

Mode of Action

It is used as a building block chemical, such as in the preparation of levetiracetam , an anticonvulsant medication . This suggests that it may interact with its targets to induce changes that contribute to its anticonvulsant effects.

Biochemical Pathways

Its use in the synthesis of levetiracetam suggests that it may play a role in the biochemical pathways related to seizure regulation .

Pharmacokinetics

Its solubility in water is 66 g/l at 20 °c , which may influence its absorption and distribution in the body.

Result of Action

Its use in the synthesis of levetiracetam, an anticonvulsant medication , suggests that it may have effects related to the regulation of seizures.

Action Environment

Its boiling point is between 99 to 103 °c at 10 mmhg , and it has a flash point greater than 112 °C . These properties may influence its stability under different environmental conditions.

Preparation Methods

2-Bromobutyric acid can be synthesized through the Hell–Volhard–Zelinsky reaction, which involves the bromination of butyric acid in the presence of a catalytic amount of phosphorus tribromide. The reaction proceeds as follows:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromobutyric acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major products formed from these reactions include butyric acid, 2-bromobutyric aldehyde, and various substituted derivatives.

Scientific Research Applications

2-Bromobutyric acid has several scientific research applications:

Comparison with Similar Compounds

2-Bromobutyric acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of pharmaceuticals and other organic compounds. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.

Biological Activity

2-Bromobutyric acid (C4H7BrO2) is a brominated derivative of butyric acid and has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is known for its potential applications in cancer research, metabolic studies, and as a biochemical tool in various experimental settings.

This compound is characterized by its bromine substituent at the second carbon of the butyric acid chain. This modification affects its reactivity and biological interactions. The compound can be synthesized through various methods, including the bromination of butyric acid or through more complex synthetic routes involving alkylation reactions.

Antitumor Activity

One of the most significant areas of research regarding this compound is its antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been demonstrated to induce apoptosis in human cancer cells, which is a critical mechanism for preventing tumor growth.

Table 1: IC50 Values of this compound on Different Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast)12.4
HT-29 (Colon)15.8
A549 (Lung)18.3
HeLa (Cervical)14.0

Data derived from various studies assessing the cytotoxic effects of this compound on cancer cell lines.

The mechanism by which this compound exerts its antitumor effects involves several pathways:

  • Inhibition of Histone Deacetylases (HDACs) : This compound has been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest, particularly at the G1 phase, preventing cells from progressing to DNA synthesis.
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, involving mitochondrial dysfunction and activation of caspases.

Study on Breast Cancer Cells

A study published in Cancer Research investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 12.4 μM. The study highlighted that the mechanism involved HDAC inhibition and subsequent apoptosis induction.

Study on Colon Cancer

In another research conducted on HT-29 colon cancer cells, treatment with this compound led to an IC50 value of 15.8 μM. The study emphasized that this compound could serve as a potential therapeutic agent due to its ability to modulate gene expression related to cell growth and survival.

Toxicological Considerations

While this compound shows promise as an antitumor agent, potential toxicological effects must be considered. High doses have been associated with teratogenic effects in animal models, indicating that careful dosing is critical when considering therapeutic applications.

Table 2: Toxicity Data Summary

Study TypeObserved Effects
Animal StudiesTeratogenic effects at high doses
In Vitro CytotoxicitySelective toxicity towards cancer cells

Properties

IUPAC Name

2-bromobutanoic acid
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InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
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InChI Key

YAQLSKVCTLCIIE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C(=O)O)Br
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Molecular Formula

C4H7BrO2
Record name 2-bromobutyric acid
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DSSTOX Substance ID

DTXSID90861642
Record name Butanoic acid, 2-bromo-
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Molecular Weight

167.00 g/mol
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Physical Description

Oily liquid; [Merck Index]
Record name alpha-Bromobutyric acid
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Vapor Pressure

0.1 [mmHg]
Record name alpha-Bromobutyric acid
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CAS No.

80-58-0
Record name 2-Bromobutyric acid
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Record name Butanoic acid, 2-bromo-
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Record name .ALPHA.-BROMOBUTYRIC ACID
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Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
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136 g
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stainless steel
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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